FMOC-DL-2-pyridylalanine is a derivative of the amino acid 2-pyridylalanine, modified with a 9-fluorenylmethoxycarbonyl (FMOC) protecting group. This compound is significant in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The FMOC group serves as a protective moiety that allows for selective reactions at the amino group of the amino acid, facilitating the stepwise assembly of peptides.
FMOC-DL-2-pyridylalanine can be synthesized from commercially available starting materials or derived from other FMOC-protected amino acids through various chemical reactions. The FMOC protecting group is widely utilized in peptide synthesis due to its stability during the coupling process and ease of removal under mild basic conditions.
FMOC-DL-2-pyridylalanine falls under the classification of protected amino acids. It is used primarily in the field of organic chemistry and biochemistry, especially within peptide synthesis protocols.
The synthesis of FMOC-DL-2-pyridylalanine typically involves solid-phase techniques where the amino acid is attached to a resin. The FMOC group is introduced to protect the amino functionality during peptide assembly.
FMOC-DL-2-pyridylalanine consists of:
The molecular formula for FMOC-DL-2-pyridylalanine is CHNO. Its molecular weight is approximately 256.30 g/mol.
FMOC-DL-2-pyridylalanine participates in various chemical reactions, primarily during peptide synthesis:
The deprotection mechanism involves:
The mechanism involves several key steps during peptide synthesis:
The efficiency of these processes can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For instance, using piperidine concentrations between 5% and 50% in DMF has been shown to optimize deprotection rates .
Relevant data indicates that FMOC-DL-2-pyridylalanine retains its integrity during standard peptide synthesis protocols, making it suitable for various applications in biochemistry .
FMOC-DL-2-pyridylalanine has several scientific uses:
Fmoc-DL-2-pyridylalanine (Fmoc-2-Pya-OH) is a non-proteinogenic amino acid derivative increasingly integrated into peptide synthesis for metallopeptide engineering and therapeutic applications. Its 2-pyridyl side chain acts as a potent metal-coordinating moiety, enabling the design of peptides for catalytic, diagnostic, and biomolecular targeting functions. In antibody-drug conjugate (ADC) development, derivatives like 15-His17(2-Pya) exhibit high binding affinity (Kd = 75.7 nM) to human IgG1 Fc regions, facilitating site-specific bioconjugation [2].
A critical advantage of 2-Pya incorporation is its ability to suppress truncation by-products during SPPS. When positioned at the C-terminus, it reduces truncated peptide (8–17) formation from 11% to 1% compared to histidine, likely due to altered peptide-resin secondary structures that improve coupling efficiency at sterically hindered sites (e.g., His7) [2]. However, C-terminal 2-Pya on Rink amide resin risks p-hydroxybenzyl amidation side products (MW + 106 Da), observed in up to 30% of crude products. Switching to chlorotrityl (Cl-Trt) resin for C-terminal acid synthesis eliminates this side reaction, enhancing crude purity to 77% [2] [9].
Table 1: Impact of 2-Pyridylalanine on Synthetic Byproducts in IgG-Binding Peptides
Peptide Variant | C-Terminal Residue | MW + 106 Byproduct (%) | Truncation (8–17) (%) |
---|---|---|---|
15-IgBP | His | 25 | 11 |
15-His17(2-Pya) | 2-Pya | 30 | 1 |
15-His17(2-Pya)-OH | 2-Pya (acid) | 0 | 0 |
Data adapted from IgG-binding peptide synthesis trials [2]
Racemization remains a challenge, with epimerization at the 2-Pya chiral center detected in 13–17% of crude products. This necessitates chromatographic separation of D/L-diastereomers, increasing processing complexity [2].
Efficient incorporation of Fmoc-2-Pya-OH requires tailored activation protocols due to steric hindrance from its aromatic heterocycle and potential coordination with metal impurities in reagents. Standard carbodiimide activators (e.g., DIC) yield suboptimal coupling rates (<80% per cycle), risking deletion sequences. High-efficiency coupling agents like HATU or HBTU enhance acylation kinetics through uranium/guanidinium intermediates, achieving >99% efficiency within 30 minutes when used at 3–5 equiv. excess [5] [7].
The use of N-silylation additives (e.g., bis(trimethylsilyl)acetamide) suppresses racemization by protecting the α-amine from base-catalyzed enolization during activation. This is critical for 2-Pya due to electron-withdrawing effects of the pyridyl group that acidify the α-proton [4]. Additionally, backbone amide protection (e.g., 2,4-dimethoxybenzyl) prevents aggregation-driven coupling failures, particularly in sequences containing multiple hydrophobic residues [5].
Cosolvent strategies further improve efficiency:
Table 2: Optimized Coupling Protocols for Fmoc-2-Pyridylalanine
Activation Method | Additives | Coupling Efficiency (%) | Racemization (%) |
---|---|---|---|
DIC/HOBt | None | 78 | 15 |
HATU/DIPEA | HOAt | 99 | 8 |
HBTU/DIPEA | BSA | 95 | 3 |
BSA = bis(trimethylsilyl)acetamide; data derived from SPPS trials [4] [5] [7]
Aspartimide formation is a dominant side reaction during Fmoc-SPPS, particularly in sequences like -Asp-Xaa- (Xaa = Gly, Ser, Asp). The electron-withdrawing pyridyl group in 2-Pya may exacerbate this risk when adjacent to aspartic acid by increasing backbone acidity. Aspartimides generate up to nine byproducts via ring-opening reactions, including α/β-isoaspartyl peptides and piperidides, complicating purification [1] [3].
Mitigation approaches include:
Racemization of 2-Pya during synthesis primarily occurs during prolonged piperidine deprotection (20% in DMF). Lowering deprotection time to 2 × 2 min and substituting piperidine with 0.5 M 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in DMF reduces epimerization to <5% [2] [10]. Proline additives (0.1 M) further stabilize the stereocenter by forming transient Schiff bases [4].
Table 3: Racemization and Aspartimide Mitigation Strategies
Challenge | Strategy | Effectiveness | Limitations |
---|---|---|---|
2-Pya racemization | COMU deprotection | 95% retention | High reagent cost |
Proline additives | 90% retention | Requires pH optimization | |
Aspartimide formation | Dmb protection of Asp | >90% suppression | Reduced commercial availability |
Pseudoproline insertion | 75% suppression | Alters temporary backbone | |
p-hydroxybenzyl adducts | 1,3-DMB in TFA | 85% reduction | May require extended cleavage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7